molecular formula C9H7NS B8272281 6,7-Dihydrobenzo[b]thiophene-4-carbonitrile

6,7-Dihydrobenzo[b]thiophene-4-carbonitrile

Cat. No.: B8272281
M. Wt: 161.23 g/mol
InChI Key: CAVXOSKQYBKKPB-UHFFFAOYSA-N
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Description

6,7-Dihydrobenzo[b]thiophene-4-carbonitrile is a useful research compound. Its molecular formula is C9H7NS and its molecular weight is 161.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

IUPAC Name

6,7-dihydro-1-benzothiophene-4-carbonitrile

InChI

InChI=1S/C9H7NS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h2,4-5H,1,3H2

InChI Key

CAVXOSKQYBKKPB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C(=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of zinc iodide (6.2 g) in acetonitrile (200 ml) were added 4-keto-4,5,6,7-tetrahydrothianaphthene (20 g) and trimethylsilylcyanide (18 ml) successively. The mixture was stirred at room temperature for 5 hours. The reaction mixture was concentrated. The residue was dissolved in pyridine (65 ml), followed by adding phosphryl chloride (15 ml) dropwise at room temperature. The mixture was refluxed for 30 minutes. The reaction mixture was cooled with ice and thereto was added dropwise isopropanol. The reaction mixture was poured onto ice water and extracted with ethyl acetate. The extract was washed by hydrochloric acid, water and a saturated aqueous solution of sodium chloride successively, dried over anhydrous magnesium sulfate and concentrated to give the title compound (17 g) having the following physical data.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
6.2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Boron trifluoride diethyl etherate (120 drops) was added dropwise under nitrogen at ambient temperature to a stirred mixture of 6,7-dihydrobenzo[b]thiophen-4(5H)-one (130.5 g) and trimethylsilyl cyanide (98 g), the mixture was stirred at ambient temperature for 2 hours and at 100° C. for 1 hour, then it was allowed to stand at ambient temperature for 18 hours. Pyridine (650 ml) followed by phosphorus oxychloride (125 ml) were added, the mixture was heated at 140° C. for 2 hours whilst volatile materials were removed by distillation, then it was cooled to ambient temperature and added to crushed ice (2000 ml). Ether (2000 ml) was added and the mixture was filtered through Celite. The filter pad was washed with ether (500 ml), the aqueous phase was separated, and further product was extracted from it using ether (500 ml). The ethereal solutions were combined, washed with water (500 ml), 5M hydrochloric acid (2250+500 ml), water (500 ml) and saturated aqueous sodium chloride solution (500 ml), then they were dried (MgSO4) and the solvents were removed in vacuo to give crude 6,7-dihydrobenzo[b]thiophene-4-carbonitrile (88.3 g) as an orange oil which was used without further purification.
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
130.5 g
Type
reactant
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Three

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